molecular formula C10H12N4O5S B1681243 タゾバクタム CAS No. 89786-04-9

タゾバクタム

カタログ番号: B1681243
CAS番号: 89786-04-9
分子量: 300.29 g/mol
InChIキー: LPQZKKCYTLCDGQ-KTOWXAHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タゾバクタムは、β-ラクタマーゼ阻害剤として機能する医薬品化合物です。β-ラクタム系抗生物質(ピペラシリンなど)と組み合わせて使用され、β-ラクタマーゼ産生菌に対する有効性を高めます。 タゾバクタムはこれらの抗生物質の活性のスペクトルを広げ、それらを、さもなければ抗生物質を分解してしまう生物に対して有効にします .

科学的研究の応用

タゾバクタムは、幅広い科学研究における応用があります。

作用機序

タゾバクタムは、β-ラクタム系抗生物質の分解に関与するβ-ラクタマーゼ酵素を阻害することで効果を発揮します。これらの酵素の活性部位に不可逆的に結合し、抗生物質の分解を阻止します。 この作用により、β-ラクタマーゼ産生菌に対する抗生物質の有効性が向上します .

類似化合物:

独自性: タゾバクタムは、他の阻害剤に対して耐性があるものも含めて、幅広いβ-ラクタマーゼ酵素を阻害できるという点でユニークです。 ピペラシリンとの組み合わせは、特に耐性グラム陰性菌による重症感染症に対する強力な治療選択肢を提供します .

Safety and Hazards

Tazobactam should be avoided from inhalation, contact with eyes, skin and clothing . It should also be avoided from prolonged or repeat exposure . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction .

将来の方向性

Ceftolozane/tazobactam has established efficacy in clinical trials . This review aimed to collate data on C/T use in clinical practice . The studies identified in this review demonstrate that C/T is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used . Furthermore, comparative studies suggest that C/T offers a successful alternative to standard of care (SoC) .

生化学分析

Biochemical Properties

Tazobactam is a beta lactamase inhibitor that prevents the degradation of antibiotics such as piperacillin and ceftolozane . This results in increased efficacy of these antibiotics . Tazobactam inhibits the action of bacterial beta-lactamase producing organisms, which are normally resistant to beta-lactam antibiotics .

Cellular Effects

Tazobactam, when combined with piperacillin or ceftolozane, broadens the spectrum of piperacillin antibacterial action, treating susceptible infections . It is used to treat a variety of infections, including those caused by aerobic and facultative gram-positive and gram-negative bacteria, in addition to gram-positive and gram-negative anaerobes .

Molecular Mechanism

Tazobactam prevents the breakdown of other antibiotics by beta-lactamase enzyme producing organisms . It does this by inhibiting the action of bacterial beta-lactamase producing organisms . This allows the actual beta-lactams to attack the bacterial cell wall by binding to penicillin binding proteins .

Temporal Effects in Laboratory Settings

It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .

Dosage Effects in Animal Models

It is known that Tazobactam is used in combination with piperacillin or ceftolozane to broaden the spectrum of piperacillin antibacterial action .

Metabolic Pathways

Tazobactam is mainly metabolized to M1, an inactive metabolite . Hydrolysis occurs on the beta-lactam ring to form M1 .

Transport and Distribution

It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite .

Subcellular Localization

It is known that Tazobactam is mainly metabolized to M1, an inactive metabolite .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tazobactam involves the condensation of 3-(2-thiazolyl)-2-methyl-4-oxo-2-pentenoic acid with 1-(2-carboxyethyl)-1H-tetrazole-5-thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with tert-butylamine to form the final product, Tazobactam.", "Starting Materials": [ "3-(2-thiazolyl)-2-methyl-4-oxo-2-pentenoic acid", "1-(2-carboxyethyl)-1H-tetrazole-5-thiol", "Dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCC)", "Tert-butylamine" ], "Reaction": [ "Step 1: React 3-(2-thiazolyl)-2-methyl-4-oxo-2-pentenoic acid with DCC or N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dichloromethane or dimethylformamide to form an activated ester intermediate.", "Step 2: Add 1-(2-carboxyethyl)-1H-tetrazole-5-thiol to the reaction mixture and stir at room temperature for a suitable time to allow for the condensation reaction to occur.", "Step 3: Quench the reaction by adding a suitable base such as triethylamine or diisopropylethylamine to the reaction mixture.", "Step 4: Extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 6: Treat the resulting intermediate with tert-butylamine in a suitable solvent such as methanol or ethanol to form Tazobactam.", "Step 7: Purify the product using a suitable method such as recrystallization or chromatography." ] }

89786-04-9

分子式

C10H12N4O5S

分子量

300.29 g/mol

IUPAC名

(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8?,10-/m0/s1

InChIキー

LPQZKKCYTLCDGQ-KTOWXAHTSA-N

異性体SMILES

C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

正規SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3

外観

White to off-white solid powder

melting_point

140-147

89786-04-9

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard; Environmental Hazard

純度

>94% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

9.59e+00 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

YTR830, YTR 830, YTR-830, AC7620, AC 7620, AC-7620, DB01606, DB 01606, DB-01606, CL298741, CL 298741, CL-298741, Tazobactam

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazobactam
Reactant of Route 2
Tazobactam
Reactant of Route 3
Tazobactam
Reactant of Route 4
Tazobactam
Reactant of Route 5
Tazobactam
Reactant of Route 6
Tazobactam
Customer
Q & A

Q1: How does Tazobactam interact with its target and what are the downstream effects?

A1: Tazobactam is a β-lactamase inhibitor, meaning it binds to and inactivates β-lactamase enzymes produced by bacteria. β-lactamases are enzymes that can break down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam restores the effectiveness of β-lactam antibiotics, allowing them to exert their antibacterial effects by interfering with bacterial cell wall synthesis. [, , , ]

Q2: What is the molecular formula and weight of Tazobactam?

A2: The molecular formula of Tazobactam is C10H12N4O5S. Its molecular weight is 296.29 g/mol. [, ]

Q3: What is the stability of Tazobactam in elastomeric devices like FOLFusor LV10 and Easypump II?

A3: Research has shown that Tazobactam, when diluted in 0.9% sodium chloride solution at concentrations of 5 mg/mL and 20 mg/mL, can be stored in FOLFusor LV10 and Easypump II devices for up to 8 days at 2–8°C, followed by a 12-hour infusion period at 32°C, while maintaining stability according to NHS Pharmaceutical Quality Assurance Committee guidelines. []

Q4: Can Tazobactam be administered via continuous infusion in an outpatient setting?

A4: Yes, research suggests that Tazobactam is suitable for continuous infusion in an outpatient setting when using elastomeric devices like FOLFusor LV10 and Easypump II. Stability is maintained for up to 8 days at refrigerated temperatures (2–8°C), followed by a 12-hour infusion at 32°C. []

Q5: Is Tazobactam compatible with metronidazole for intravenous administration?

A5: Yes, Ceftolozane-Tazobactam has been found to be physically compatible with Metronidazole in both 0.9% sodium chloride and 5% dextrose solutions during simulated Y-site administration. []

Q6: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) parameter associated with Tazobactam's efficacy?

A6: The primary PK/PD parameter linked to Tazobactam's effectiveness is the percentage of the dosing interval during which Tazobactam concentrations exceed a specific threshold (%Time>threshold). This threshold concentration can vary depending on factors like the β-lactamase enzyme being targeted and its level of expression. []

Q7: How does the level of β-lactamase production by bacteria impact the efficacy of Tazobactam?

A7: The amount of β-lactamase produced by bacteria influences the effectiveness of Tazobactam. Higher levels of β-lactamase production necessitate a higher threshold concentration of Tazobactam to achieve bacterial inhibition. []

Q8: What are the observed outcomes of extended-infusion administration of Piperacillin-Tazobactam in clinical settings?

A8: Studies suggest that extended-infusion administration of Piperacillin-Tazobactam can lead to clinical benefits such as cost savings without negatively impacting patient outcomes like mortality or length of hospital stay. [, ]

Q9: What is the impact of renal function on the pharmacokinetics of Piperacillin and Tazobactam in critically ill patients on continuous renal replacement therapy (CRRT)?

A9: In critically ill patients receiving CRRT, both Piperacillin and Tazobactam exhibit pharmacokinetic profiles best described by two-compartment models. The elimination of both drugs is influenced by creatinine clearance (CLCR), indicating the impact of residual renal function on their clearance. []

Q10: What are the recommended dosing strategies for Piperacillin-Tazobactam in patients with varying degrees of renal function undergoing CRRT?

A10: In patients with severe renal failure undergoing CRRT, a 20-minute infusion of Piperacillin-Tazobactam every 6 hours is suggested for achieving optimal therapeutic drug levels. For patients with normal or moderate renal function, continuous infusion may be more appropriate for maintaining adequate drug concentrations, especially for bacteria with higher minimum inhibitory concentrations (MICs). []

Q11: What is a known mechanism of resistance that can develop to Ceftolozane-Tazobactam?

A11: Resistance to Ceftolozane-Tazobactam can arise through mutations in the bacterial ampC gene. These mutations can lead to the production of modified AmpC β-lactamase enzymes that are no longer effectively inhibited by Tazobactam. []

Q12: What is the association between Piperacillin-Tazobactam and acute kidney injury (AKI)?

A12: Research suggests a potential link between Piperacillin-Tazobactam use and an elevated risk of AKI, especially when administered in conjunction with Vancomycin. This association is observed in both adult and pediatric populations. [, , , ]

Q13: What is the in vitro activity of Piperacillin-Tazobactam when combined with Gentamicin or Ciprofloxacin?

A13: Studies employing in vitro methods like time-kill curves and checkerboard assays have demonstrated that the combination of Piperacillin-Tazobactam with either Gentamicin or Ciprofloxacin exhibits synergistic or additive effects against a wide range of bacterial species. []

Q14: How has Tazobactam been used in research to understand bacterial resistance mechanisms?

A14: Tazobactam has been utilized in research settings to explore the impact of drug exposure on the development of bacterial resistance. Hollow-fiber infection models have been employed to study how different dosing regimens of Ceftolozane-Tazobactam can influence the amplification of drug-resistant bacterial populations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。